molecular formula C19H19NO2 B14461685 4-Cyanophenyl 4-(2-methylbutyl)benzoate CAS No. 67951-46-6

4-Cyanophenyl 4-(2-methylbutyl)benzoate

Cat. No.: B14461685
CAS No.: 67951-46-6
M. Wt: 293.4 g/mol
InChI Key: BFRBUVLKQOYVGQ-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(2-methylbutyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a benzoate ester linked to a 2-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(2-methylbutyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-cyanophenol and 4-(2-methylbutyl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(2-methylbutyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted cyanophenyl derivatives.

Scientific Research Applications

4-Cyanophenyl 4-(2-methylbutyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(2-methylbutyl)benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 4-Trifluoromethylphenyl benzoate

Uniqueness

4-Cyanophenyl 4-(2-methylbutyl)benzoate is unique due to the presence of the 2-methylbutyl chain, which can influence its physical and chemical properties. This structural feature can affect its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

67951-46-6

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-(2-methylbutyl)benzoate

InChI

InChI=1S/C19H19NO2/c1-3-14(2)12-15-4-8-17(9-5-15)19(21)22-18-10-6-16(13-20)7-11-18/h4-11,14H,3,12H2,1-2H3

InChI Key

BFRBUVLKQOYVGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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